methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Overview
Description
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a 2-oxopropyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate typically involves the cyclopropanation of an appropriate precursor followed by esterification. One common method involves the reaction of a suitable cyclopropane derivative with a 2-oxopropyl group under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the intended application .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate include other cyclopropane derivatives with different substituents, such as:
- Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-hydroxypropyl)cyclopropyl]acetate
- Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-aminopropyl)cyclopropyl]acetate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-oxopropyl group and the cyclopropane ring. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKLYIYPFGGDY-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C1(C)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C1(C)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352927 | |
Record name | methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54878-01-2 | |
Record name | methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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